molecular formula C42H51NO13 B15124798 N-Debenzoyl-N-butanoyl-10-deacetylpaclitaxel

N-Debenzoyl-N-butanoyl-10-deacetylpaclitaxel

Cat. No.: B15124798
M. Wt: 777.9 g/mol
InChI Key: WIEAOVPVSUSLBQ-UHFFFAOYSA-N
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Description

N-Debenzoyl-N-butanoyl-10-deacetylpaclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the removal of the benzoyl group and the addition of a butanoyl group, along with the deacetylation at the 10th position of the paclitaxel molecule. It has the molecular formula C42H51NO13 and a molecular weight of 777.9 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Debenzoyl-N-butanoyl-10-deacetylpaclitaxel involves several steps, starting from paclitaxel. The key steps include:

    Debenzoylation: Removal of the benzoyl group from paclitaxel.

    Butanoylation: Addition of a butanoyl group to the molecule.

    Deacetylation: Removal of the acetyl group at the 10th position.

The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, the debenzoylation step may require the use of strong bases or acids, while the butanoylation step may involve the use of butanoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

N-Debenzoyl-N-butanoyl-10-deacetylpaclitaxel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-Debenzoyl-N-butanoyl-10-deacetylpaclitaxel has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Debenzoyl-N-butanoyl-10-deacetylpaclitaxel involves its interaction with microtubules, similar to paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: The parent compound, widely used in chemotherapy.

    Docetaxel: Another taxane derivative with similar anticancer properties.

    Cabazitaxel: A newer taxane derivative with improved efficacy in certain cancers.

Uniqueness

N-Debenzoyl-N-butanoyl-10-deacetylpaclitaxel is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its therapeutic efficacy and reduce side effects compared to other taxane derivatives .

Properties

IUPAC Name

[4-acetyloxy-15-[3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51NO13/c1-7-14-29(46)43-31(24-15-10-8-11-16-24)33(48)38(51)54-26-20-42(52)36(55-37(50)25-17-12-9-13-18-25)34-40(6,35(49)32(47)30(22(26)2)39(42,4)5)27(45)19-28-41(34,21-53-28)56-23(3)44/h8-13,15-18,26-28,31-34,36,45,47-48,52H,7,14,19-21H2,1-6H3,(H,43,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEAOVPVSUSLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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